molecular formula C19H22N4O2 B2826933 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea CAS No. 1396888-64-4

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea

Cat. No. B2826933
CAS RN: 1396888-64-4
M. Wt: 338.411
InChI Key: MIXZZIVLQNCRHS-UHFFFAOYSA-N
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Description

The compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” seems to be related . It is used for research and development .


Molecular Structure Analysis

The molecular structure of similar compounds like ‘1-allyl-3-((1-nicotinoylpiperidin-4-yl)methyl)urea’ contains 45 bonds in total, including 23 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 urea (-thio) derivative, and 1 Pyridine .

Scientific Research Applications

Gastrointestinal Stromal Tumors (GISTs) Treatment

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea, also known as CHMFL-KIT-110 , has emerged as a promising c-KIT kinase inhibitor for GISTs. Clinically used inhibitors like Imatinib and Sunitinib often target other kinases (such as ABL or FLT3), limiting their specificity. However, CHMFL-KIT-110 selectively inhibits c-KIT kinase activity without affecting ABL or FLT3 kinases. In cell lines (GIST-T1 and GIST-882), it demonstrates potent antiproliferative efficacy (GI50: 0.021 and 0.043 μM, respectively). Moreover, it effectively modulates c-KIT-mediated signaling pathways, induces apoptosis, and arrests cell cycles .

Medicinal Chemistry and Drug Development

Researchers explore 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea as a potential drug candidate. Its acceptable bioavailability (36%) and tumor-suppressive effects in GIST-T1 xenograft models make it an attractive option for further preclinical evaluation. Investigating its pharmacokinetics, toxicity profile, and formulation strategies is crucial for drug development .

Innovative Material Synthesis

The intricate structure of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea opens doors for material science. Researchers can explore its derivatives for applications such as organic semiconductors, liquid crystals, or functional coatings. By modifying its substituents or backbone, novel materials with tailored properties can be designed.

Chemical Biology and Enzyme Inhibition Studies

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea serves as a valuable tool for studying kinase inhibition. Its selectivity profile (S score = 0.01) against a panel of 468 kinases highlights its potential as a research probe. Investigating its binding interactions, mechanism of action, and off-target effects can deepen our understanding of kinase biology .

Computational Chemistry and Molecular Modeling

Researchers can employ computational methods to predict the binding mode of 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea within the c-KIT kinase active site. Molecular dynamics simulations, docking studies, and free energy calculations can reveal key interactions and guide further optimization .

Pharmacogenomics and Personalized Medicine

Understanding the genetic variations that influence the response to 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-phenylurea is essential. Pharmacogenomic studies can identify biomarkers associated with drug efficacy and toxicity, enabling personalized treatment strategies for GIST patients .

Safety and Hazards

The safety data sheet for the related compound “tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate” provides information on first-aid measures, fire-fighting measures, accidental release measures, and handling and storage .

properties

IUPAC Name

1-phenyl-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(16-5-4-10-20-14-16)23-11-8-15(9-12-23)13-21-19(25)22-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZZIVLQNCRHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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